Cas no 428-38-6 (2,3-Dihydrospiro[indene-1,4'-piperidine])
2,3-Dihydrospiro[indene-1,4'-piperidine] Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydrospiro[indene-1,4'-piperidine]
- 2,3-Dihydrospiro[1H-indene-1,4'-piperidine]
- 2,3-dihydrospiro[indene-1,4'-piperidine](SALTDATA: FREE)
- spiro[1,2-dihydroindene-3,4'-piperidine]
- Spiro[1H-indene-1,4'-piperidine],2,3-dihydro-
- Spiro[indane-1,4’-piperidine]
- Spiro[indane-1,4'-piperidine]
- spiroindane
- AS-64635
- SB37164
- SY026839
- A21640
- 428-38-6
- CS-0038668
- ZBYFQSPEUIVDTF-UHFFFAOYSA-N
- SCHEMBL44425
- FT-0755669
- DTXSID20576111
- MFCD08705803
- spiro[indan-1,4'-piperidine]
- 2,3-dihydro-spiro[1H-indene-1,4'-piperidine]
- EN300-138410
- F12401
- Spiro[indane-1,4 inverted exclamation mark -piperidine]
- AM803897
- AKOS005264524
- DB-013823
-
- MDL: MFCD08705803
- Inchi: 1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2
- InChI Key: ZBYFQSPEUIVDTF-UHFFFAOYSA-N
- SMILES: N1CCC2(C3C=CC=CC=3CC2)CC1
Computed Properties
- Exact Mass: 187.13600
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.069
- Boiling Point: 304.846°C at 760 mmHg
- Flash Point: 144.057°C
- Refractive Index: 1.585
- PSA: 12.03000
- LogP: 2.58280
2,3-Dihydrospiro[indene-1,4'-piperidine] Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydrospiro[indene-1,4'-piperidine] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129254-1g |
2,3-dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 95% | 1g |
$294 | 2021-08-05 | |
| Chemenu | CM129254-250mg |
2,3-dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 95% | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM129254-1g |
2,3-dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 95% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM129254-5g |
2,3-dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 95% | 5g |
$*** | 2023-03-29 | |
| abcr | AB293982-250 mg |
2,3-Dihydrospiro[indene-1,4'-piperidine], 95%; . |
428-38-6 | 95% | 250mg |
€160.90 | 2023-04-26 | |
| abcr | AB293982-1 g |
2,3-Dihydrospiro[indene-1,4'-piperidine], 95%; . |
428-38-6 | 95% | 1g |
€332.20 | 2023-04-26 | |
| abcr | AB293982-5 g |
2,3-Dihydrospiro[indene-1,4'-piperidine], 95%; . |
428-38-6 | 95% | 5g |
€1136.80 | 2023-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D879059-1g |
2,3-dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 95% | 1g |
¥5,092.20 | 2022-01-10 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0675-1g |
2,3-Dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0675-5g |
2,3-Dihydrospiro[indene-1,4'-piperidine] |
428-38-6 | 97% | 5g |
11787.79CNY | 2021-05-08 |
2,3-Dihydrospiro[indene-1,4'-piperidine] Suppliers
2,3-Dihydrospiro[indene-1,4'-piperidine] Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,3-Dihydrospiro[indene-1,4'-piperidine]
Introduction to 2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS No. 428-38-6)
2,3-Dihydrospiro[indene-1,4'-piperidine], with the CAS number 428-38-6, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its spirocyclic structure, which consists of a piperidine ring fused to an indene ring through a spiro atom. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be advantageous for designing molecules with specific biological activities.
The chemical structure of 2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS No. 428-38-6) is particularly interesting due to its potential for modulating various biological targets. The spirocyclic architecture allows for the exploration of novel pharmacophores and can lead to the development of drugs with improved potency and selectivity. Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly in the areas of central nervous system (CNS) disorders and cancer therapy.
In the context of CNS disorders, 2,3-Dihydrospiro[indene-1,4'-piperidine] has shown promise as a scaffold for developing compounds that can modulate neurotransmitter systems. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent activity as serotonin reuptake inhibitors (SRIs). These findings suggest that 2,3-Dihydrospiro[indene-1,4'-piperidine] could be a valuable starting point for the development of new antidepressants and anxiolytics.
Beyond its potential in CNS disorders, 2,3-Dihydrospiro[indene-1,4'-piperidine] has also been investigated for its anticancer properties. Research conducted by a team at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the ability of these derivatives to induce apoptosis and inhibit cell proliferation, making them potential candidates for further development as anticancer agents.
The synthetic accessibility of 2,3-Dihydrospiro[indene-1,4'-piperidine] is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to access this scaffold, allowing for the rapid generation of structurally diverse derivatives. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the spirocyclic core. This method provides a flexible platform for introducing various functional groups and optimizing the biological properties of the resulting compounds.
In addition to its therapeutic potential, 2,3-Dihydrospiro[indene-1,4'-piperidine] has also been explored for its utility as a tool compound in chemical biology. Its unique structural features make it an excellent candidate for probing protein-protein interactions and other biological processes. For instance, researchers at Harvard University used this compound to investigate the role of specific protein interactions in cellular signaling pathways. The insights gained from these studies could lead to the identification of new therapeutic targets and strategies.
The safety profile of 2,3-Dihydrospiro[indene-1,4'-piperidine] is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety profiles for compounds derived from this scaffold. However, ongoing research is necessary to fully understand any potential toxicological effects and ensure that these compounds are safe for human use.
In conclusion, 2,3-Dihydrospiro[indene-1,4'-piperidine] (CAS No. 428-38-6) represents a promising class of compounds with diverse applications in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure offers opportunities for developing novel therapeutics with improved efficacy and selectivity. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in both academic and industrial settings.
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